

Application Notes and Protocols for 3-Keto Cholesterol-d7 in Lipidomics Research

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Compound of Interest

Compound Name: 3-Keto Cholesterol-d7

Cat. No.: B1151660

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Application Notes

Introduction

3-Keto Cholesterol-d7 is a deuterated analog of 3-keto cholesterol, an important intermediate in cholesterol metabolism and bile acid synthesis. In the field of lipidomics, stable isotope-labeled internal standards are essential for achieving accurate and precise quantification of endogenous lipids by mass spectrometry. Due to its structural similarity to the endogenous analyte, **3-Keto Cholesterol-d7** co-elutes and exhibits similar ionization efficiency, effectively compensating for sample loss during preparation and for matrix effects in the mass spectrometer. This makes it an invaluable tool for researchers studying metabolic disorders, cardiovascular diseases, and cancers where cholesterol metabolism is dysregulated.

Principle of Use

The primary application of **3-Keto Cholesterol-d7** is as an internal standard in isotope dilution mass spectrometry, particularly with liquid chromatography-tandem mass spectrometry (LC-MS/MS). A known amount of **3-Keto Cholesterol-d7** is spiked into a biological sample at the beginning of the sample preparation workflow. The ratio of the endogenous, non-labeled 3-keto cholesterol to the deuterated standard is then measured by the mass spectrometer. This ratio is used to calculate the absolute concentration of the endogenous analyte, as the internal standard accounts for variability in extraction efficiency and instrument response.

Key Applications

- **Quantification of Bile Acid Precursors:** 3-keto cholesterol and its metabolites are key intermediates in the bile acid synthesis pathways. Accurate quantification of these molecules can provide insights into the activity of enzymes involved in cholesterol catabolism and the regulation of bile acid production.
- **Biomarker Discovery:** Aberrant levels of 3-keto cholesterol and related oxysterols have been implicated in various diseases. Utilizing **3-Keto Cholesterol-d7** allows for the development of robust and validated assays for these potential biomarkers in clinical research.
- **Drug Development:** In the development of drugs targeting cholesterol metabolism, **3-Keto Cholesterol-d7** can be used to precisely measure changes in the levels of 3-keto cholesterol in response to therapeutic interventions, aiding in the assessment of drug efficacy and mechanism of action.

Quantitative Data Summary

The following table summarizes typical performance data for the quantification of oxysterols, including 3-keto analogs, using a deuterated internal standard with LC-MS/MS. This data is representative and may vary depending on the specific analyte, matrix, and instrumentation.

Parameter	Typical Performance	Reference
Linearity (R^2)	> 0.99	[1][2]
Limit of Detection (LOD)	0.1 - 10 ng/mL	[2][3]
Limit of Quantification (LOQ)	0.5 - 20 ng/mL	[2][3]
Intra-day Precision (%CV)	< 15%	[3]
Inter-day Precision (%CV)	< 15%	[3]
Recovery	85 - 115%	[3]

Signaling Pathway

The following diagram illustrates the simplified "acidic" or "alternative" pathway of bile acid synthesis, where 3-keto cholesterol intermediates are formed.



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Alternative pathway of bile acid synthesis.

Experimental Protocols

Protocol 1: Quantification of 3-Keto Cholesterol Analogs in Human Plasma by LC-MS/MS

This protocol provides a general method for the extraction and quantification of 3-keto cholesterol species from human plasma using a deuterated internal standard.

Materials:

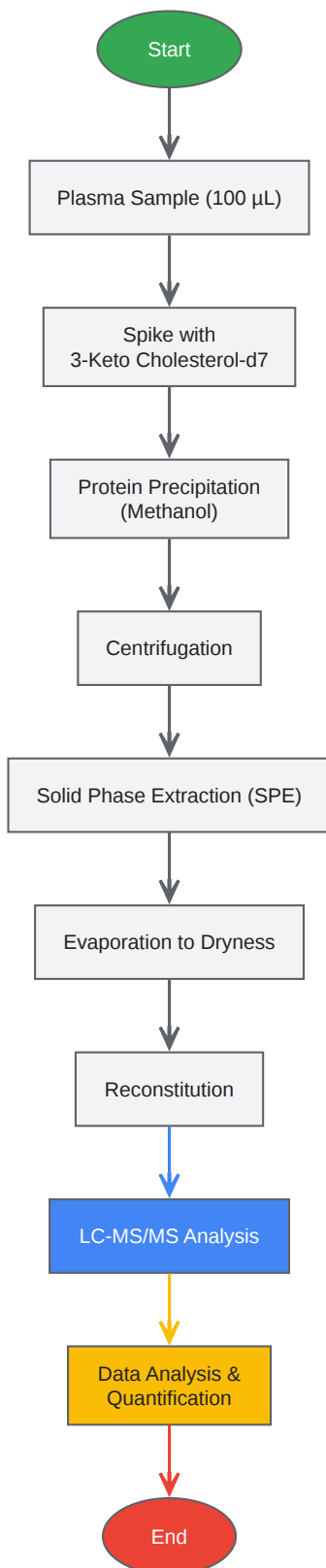
- Human plasma (collected in K2-EDTA tubes)
- **3-Keto Cholesterol-d7** internal standard solution (e.g., 1 µg/mL in ethanol)
- Methanol (LC-MS grade)
- Acetonitrile (LC-MS grade)
- Water (LC-MS grade)
- Formic acid (LC-MS grade)
- Solid Phase Extraction (SPE) cartridges (e.g., C18, 100 mg)

Procedure:

- Sample Preparation:
 - Thaw plasma samples on ice.
 - To 100 μL of plasma in a microcentrifuge tube, add 10 μL of the **3-Keto Cholesterol-d7** internal standard solution.
 - Add 400 μL of ice-cold methanol to precipitate proteins.
 - Vortex for 30 seconds and incubate at -20°C for 20 minutes.
 - Centrifuge at $14,000 \times g$ for 10 minutes at 4°C .
 - Transfer the supernatant to a new tube.
- Solid Phase Extraction (SPE):
 - Condition the C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
 - Load the supernatant from step 1 onto the SPE cartridge.
 - Wash the cartridge with 1 mL of water:methanol (80:20, v/v).
 - Elute the analytes with 1 mL of acetonitrile.
 - Evaporate the eluate to dryness under a gentle stream of nitrogen at 30°C .
 - Reconstitute the dried extract in 100 μL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
- LC-MS/MS Analysis:
 - LC Conditions (example):
 - Column: C18 column (e.g., $2.1 \times 100 \text{ mm}$, $1.8 \mu\text{m}$)
 - Mobile Phase A: Water with 0.1% formic acid

- Mobile Phase B: Acetonitrile with 0.1% formic acid
- Gradient: 50% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, return to 50% B and equilibrate for 3 minutes.
- Flow Rate: 0.3 mL/min
- Column Temperature: 40°C
- Injection Volume: 5 µL
- MS/MS Conditions (example for a 3-keto cholesterol analog):
 - Ionization Mode: Positive Electrospray Ionization (ESI+)
 - Scan Type: Multiple Reaction Monitoring (MRM)
 - MRM Transitions:
 - Endogenous 3-keto cholesterol: Precursor ion (e.g., m/z 383.3) -> Product ion (e.g., m/z 365.3)
 - **3-Keto Cholesterol-d7**: Precursor ion (e.g., m/z 390.3) -> Product ion (e.g., m/z 372.3)
 - Optimize collision energy and other MS parameters for the specific analytes.
- Data Analysis:
 - Create a calibration curve using known concentrations of the non-labeled 3-keto cholesterol standard spiked with a fixed concentration of the **3-Keto Cholesterol-d7** internal standard.
 - Plot the peak area ratio (analyte/internal standard) against the concentration of the analyte.
 - Quantify the 3-keto cholesterol in the plasma samples by interpolating their peak area ratios from the calibration curve.

Workflow Diagram



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LC-MS/MS quantification workflow.

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